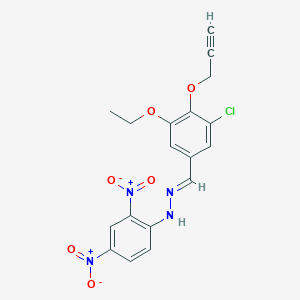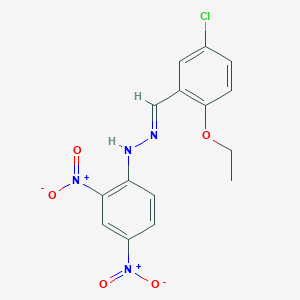
N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine, commonly known as FLT3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. FLT3 inhibitor is a small molecule drug that targets the FLT3 receptor, which is commonly over-expressed in acute myeloid leukemia (AML) and other types of cancers.
科学的研究の応用
FLT3 inhibitor has been extensively studied for its potential applications in cancer treatment. It has been found to be effective in inhibiting the growth and proliferation of cancer cells that over-express FLT3 receptor. FLT3 inhibitor has been tested in preclinical studies and clinical trials for the treatment of N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine, acute lymphoblastic leukemia (ALL), and other types of cancers. FLT3 inhibitor has also been studied for its potential applications in combination therapy with other cancer drugs.
作用機序
FLT3 inhibitor works by inhibiting the activity of the FLT3 receptor, which is commonly over-expressed in N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine and other types of cancers. FLT3 receptor plays a critical role in the growth and proliferation of cancer cells. FLT3 inhibitor binds to the FLT3 receptor and prevents its activation, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
FLT3 inhibitor has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It inhibits the activity of the FLT3 receptor, which leads to the inhibition of downstream signaling pathways that are critical for cancer cell survival and proliferation. FLT3 inhibitor also induces apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
FLT3 inhibitor has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target receptor. FLT3 inhibitor is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, FLT3 inhibitor also has some limitations for lab experiments. It can be toxic to normal cells at high concentrations, and its efficacy can be affected by the genetic profile of cancer cells.
将来の方向性
FLT3 inhibitor has shown promising results in preclinical studies and clinical trials, but there is still much to be learned about its potential applications in cancer treatment. Some future directions for FLT3 inhibitor research include:
1. Further studies to understand the genetic and molecular mechanisms of FLT3 inhibitor resistance in cancer cells.
2. Development of new FLT3 inhibitors with improved efficacy and reduced toxicity.
3. Investigation of the potential applications of FLT3 inhibitor in combination therapy with other cancer drugs.
4. Exploration of the potential applications of FLT3 inhibitor in other types of cancers that over-express FLT3 receptor.
5. Development of new methods for the synthesis and purification of FLT3 inhibitor.
Conclusion:
FLT3 inhibitor is a small molecule drug that has shown promising results in preclinical studies and clinical trials for the treatment of N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine and other types of cancers. It works by inhibiting the activity of the FLT3 receptor, which is commonly over-expressed in cancer cells. FLT3 inhibitor has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential applications of FLT3 inhibitor in cancer treatment, and to develop new and improved FLT3 inhibitors.
合成法
The synthesis of FLT3 inhibitor involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method for the synthesis of FLT3 inhibitor involves the condensation of 4-fluoro-3-methylbenzaldehyde, 2-aminothiophenol, and 2-pyridinecarboxaldehyde in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
特性
製品名 |
N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine |
|---|---|
分子式 |
C21H16FN3S |
分子量 |
361.4 g/mol |
IUPAC名 |
(Z)-4-(4-fluoro-3-methylphenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H16FN3S/c1-15-13-16(10-11-18(15)22)19-14-26-21(24-20-9-5-6-12-23-20)25(19)17-7-3-2-4-8-17/h2-14H,1H3/b24-21- |
InChIキー |
ONOBQXYGNADERY-FLFQWRMESA-N |
異性体SMILES |
CC1=C(C=CC(=C1)C2=CS/C(=N\C3=CC=CC=N3)/N2C4=CC=CC=C4)F |
SMILES |
CC1=C(C=CC(=C1)C2=CSC(=NC3=CC=CC=N3)N2C4=CC=CC=C4)F |
正規SMILES |
CC1=C(C=CC(=C1)C2=CSC(=NC3=CC=CC=N3)N2C4=CC=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B298148.png)
![N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298149.png)
![tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298150.png)
![N-(4-chlorophenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298152.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![N-[2-(2-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B298156.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)

![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)

![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)